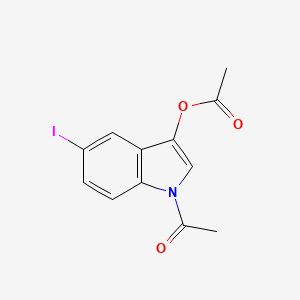

3,4,6-三-O-苯甲酰-D-葡萄糖醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

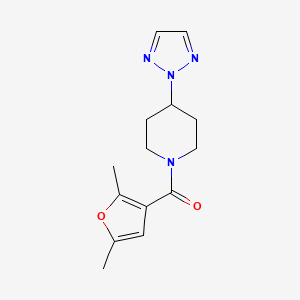

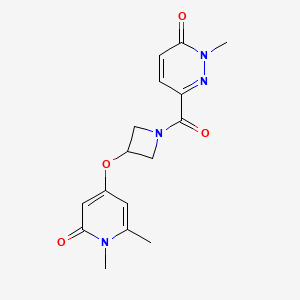

3,4,6-Tri-o-benzoyl-d-glucal is a type of carbohydrate derivative that has been widely studied in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In

科学研究应用

合成应用:

- 3,4,6-三-O-苯甲酰-D-葡糖醛在合成反应中作为中间体。例如,它已被用于合成三-O-苄基-3,4,6-D-葡糖醛,这是许多加成反应的中间体 (Boullanger, Martin, & Descotes, 1975).

- 它还用于环氧化工艺,如用二甲基二恶烷环氧化该化合物的大克级环氧化,导致形成 1,2-无水糖 (Cheshev, Marra, & Dondoni, 2006).

- 此外,它已用于芳基 β-葡萄糖苷的立体定向合成,在合成像万古霉素这样的复杂分子中发挥作用 (Dushin & Danishefsky, 1992).

化学反应和转化:

- 研究探索了它在氧化环收缩过程中的应用,导致了秀多霉素类似物的合成 (Kaye, Neidle, & Reese, 1988).

- 它参与了铑催化剂的加氢甲酰化反应,其中它的不同保护衍生物产生各种 2-甲酰基产物 (Fernández et al., 1998).

- 该化合物还用于三-O-苄基-糖醛和相关化合物中的烯丙基取代,促进了叠氮化糖醛和不饱和糖基叠氮化物的产生 (Guthrie & Irvine, 1980).

糖苷合成:

- 它有助于合成 2-脱氧-D-吡喃葡萄糖苷,如将该化合物转化为强大的糖基吡喃糖基供体 (Preuß & Schmidt, 1988)。

- 此外,它已被用于合成 2',3'-二脱氧-D-赤藓糖呋喃核苷,展示了它在核苷偶联中的用途 (Lau, Wengel, Pedersen, & Vestergaard, 1991).

作用机制

Target of Action

3,4,6-Tri-O-benzoyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (or monosaccharides) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water but easily soluble in chloroform , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of 3,4,6-Tri-O-benzoyl-D-glucal is the synthesis of oligosaccharides . These oligosaccharides can then exert various effects at the molecular and cellular levels, depending on their specific structure and the biological context in which they are involved.

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-benzoyl-D-glucal can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in different solvents could impact its distribution and efficacy in biological systems.

属性

IUPAC Name |

[(2R,3S,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFFEFRJEYIEGH-SMIHKQSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

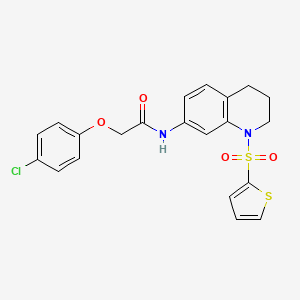

![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)

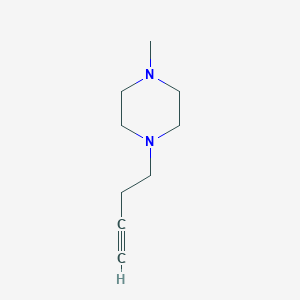

![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)

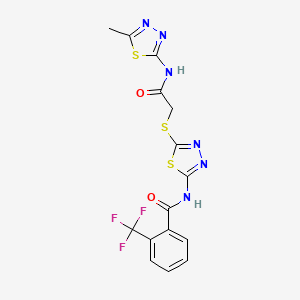

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)

![O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride](/img/structure/B2797575.png)